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Compound of Interest

(4'-Pentyl[1,1'-biphenyl]-4-
Compound Name:
yl)boronic acid

Cat. No.: B177416

Biphenyl boronic acids are organic compounds featuring a biphenyl scaffold functionalized with
a boronic acid group [-B(OH)z]. They serve as critical building blocks in modern organic
chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura
cross-coupling reaction for the formation of C-C bonds.[1][2] Their utility extends into medicinal
chemistry, where the boronic acid moiety acts as a versatile pharmacophore, enabling the
design of potent enzyme inhibitors.[3][4] Furthermore, their capacity for self-assembly through
specific intermolecular interactions makes them valuable components in crystal engineering
and the development of supramolecular materials.[5] An understanding of their structure and
bonding is paramount for optimizing their application in these diverse fields.

Molecular Structure and Bonding

The fundamental structure of a biphenyl boronic acid dictates its reactivity and physical
properties. Key features include the geometry at the boron center, the nature of the covalent
bonds, and the overall molecular conformation.

The Boronic Acid Moiety

Structurally, boronic acids are characterized by a trivalent boron atom bonded to one organic
substituent (a carbon atom of the biphenyl group) and two hydroxyl groups.[6] The boron atom
is sp2-hybridized, resulting in a trigonal planar geometry with bond angles of approximately
120°.[6] This hybridization leaves a vacant p-orbital perpendicular to the molecular plane,
rendering the boron atom Lewis acidic.[6][7] This Lewis acidity is central to its chemical
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behavior, including its reversible interactions with Lewis bases like diols, which is crucial for
applications in sensing and drug design.[7][8][9]

Core Biphenyl Scaffold

The biphenyl scaffold consists of two phenyl rings connected by a C-C single bond. Due to
steric hindrance between the ortho-hydrogens on the adjacent rings, the two rings are typically
not coplanar in the solid state.[5] The degree of twist is defined by the dihedral angle between
the planes of the two rings. This non-planar conformation influences the molecule's overall
shape, solubility, and electronic properties.

The C-B bond length in arylboronic acids typically ranges from 1.55 to 1.59 A, which is slightly
longer than a standard C—C single bond.[10] The B—O bond distances are relatively short,
generally in the range of 1.35-1.38 A, indicating strong bonding.[10]

General molecular structure of a biphenyl boronic acid.

Solid-State Structure and Supramolecular Assembly

In the solid state, biphenyl boronic acids exhibit rich structural chemistry governed by
intermolecular interactions. Crystal engineering principles are often applied to predict and
control the packing of these molecules to create materials with desired properties.[11]

Hydrogen-Bonded Dimers

Analogous to carboxylic acids, arylboronic acids frequently form dimeric units in the crystal
lattice.[5] This primary structural motif is established through a pair of strong O—H---O hydrogen
bonds between the boronic acid groups of two separate molecules. The X-ray crystal structure
of phenylboronic acid, for example, shows that the asymmetric unit consists of two molecules
linked in this dimeric fashion.[6][10]

Extended Networks

These dimeric units can act as supramolecular synthons, further assembling into extended
networks.[11] Each dimer can be linked to other units through additional hydrogen bonds,
leading to the formation of infinite layers or complex three-dimensional architectures.[6] The
specific arrangement is influenced by the substitution pattern on the biphenyl rings, which can
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introduce other intermolecular forces like C-H---1t, 1t-11 stacking, and halogen bonding.[12][13]
[14]

Hydrogen-bonded dimer formation in biphenyl boronic acids.

Data Presentation: Structural and Spectroscopic
Parameters

Quantitative data provides precise insight into the bonding and structure. The following tables
summarize typical bond lengths determined from X-ray crystallography and characteristic
spectroscopic data.

Table 1: Typical Crystallographic Bond Lengths

Bond Type Typical Length (A) Reference(s)
C-B (Aryl) 1.55 - 1.59 [10]

B-O 1.35-1.38 [10]

C-C (inter-ring) 1.48 -1.50 [5]

Table 2: Key Spectroscopic Data
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Technique Feature Typical Range Interpretation Reference(s)
Aromatic Protons Protons on the
1H NMR 57.0-8.5ppm _ [15]
(Ar-H) biphenyl scaffold.
Exchangeable
protons, signal
Boronic Acid 0 5.0 - 8.0 ppm can be broad or [15]
Protons (B(OH)2)  (broad) absent
depending on
solvent.
Aromatic Carbons of the

13C NMR

Carbons (Ar-C)

0 110 - 155 ppm ] ) [15]
biphenyl rings.

Carbon bonded
to Boron (Ar-C-
B)

6 ~110-135
ppm (broad)

Quadrupolar

relaxation of 1B

can broaden the [15]
signal of the

attached carbon.

Trigonal Boronic

Indicates the

neutral, trigonal

1B NMR ) 0 28 - 33 ppm [8][16]
Acid (sp?) planar form of
the boronic acid.
Forms upon
Tetrahedral complexation
05-10 ppm o [8][16]
Boronate (sp3) (e.g., with diols)
or at high pH.
Characteristic of
the strong
O-H Stretch (H- 3500 - 3200
IR Spec. ) hydrogen [15][17]
bonded dimer) cm~1! (broad) o ]
bonding in solid-
state dimers.
Asymmetric
B-O Stretch ~1350 cm~t stretching of the [17]
B-O bonds.

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubs.acs.org/doi/10.1021/acs.joc.2c01514
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubs.acs.org/doi/10.1021/acs.joc.2c01514
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_3_Carboxyphenylboronic_Acid_and_Its_Reaction_Products.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_3_Carboxyphenylboronic_Acid_and_Its_Reaction_Products.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Confirms the
Molecular lon

Mass Spec. Calculated MW molecular weight  [17][18]
Peak [M]*
of the compound.
Characteristic
[M-H20]*, [M- loss of water or
Fragments ) ] [17]
B(OH)z]* the entire boronic
acid group.

Experimental Protocols

Accurate characterization of biphenyl boronic acids relies on standardized experimental

procedures for synthesis and analysis.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for synthesizing a biphenyl derivative, a common

precursor to biphenyl boronic acids.

Reactant Preparation: In a reaction vessel, combine an aryl halide (e.g., 1-bromo-4-
phenylbenzene, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a
base (e.g., K2COs or KsPOas, 2.0 mmol).[1]

Solvent and Catalyst Addition: Add a suitable solvent mixture (e.g., toluene/water or
THF/water).[1] Purge the mixture with an inert gas (N2 or Ar) for 15-20 minutes.

Catalyst Introduction: Add a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%) to the reaction
mixture under the inert atmosphere.

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress
using TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the crude product via column chromatography or recrystallization to

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_3_Carboxyphenylboronic_Acid_and_Its_Reaction_Products.pdf
https://sciex.com/content/dam/SCIEX/pdf/posters/amer/asms2023/pharma/715_Thursday_Chen_Steed.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_3_Carboxyphenylboronic_Acid_and_Its_Reaction_Products.pdf
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

yield the biphenyl product.[17] This product can then be converted to the corresponding
biphenyl boronic acid through lithiation followed by reaction with a trialkyl borate.[2]

Protocol: Single-Crystal X-ray Diffraction

This method provides definitive structural information, including bond lengths, angles, and
intermolecular interactions.[19]

Crystal Growth: Grow high-quality single crystals by slow evaporation of a saturated solution
of the biphenyl boronic acid in a suitable solvent (e.g., water/ethanol).[5][19]

Crystal Mounting: Select a well-formed crystal (0.1-0.5 mm) under a microscope and mount
it on a goniometer head, often using a cryoloop.[19]

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the
crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

Diffraction Measurement: Collect a series of diffraction images by rotating the crystal. A
monochromatic X-ray source (e.g., Mo Ka or Cu Ka) is used.[19]

Structure Solution and Refinement: Process the collected data to determine the unit cell
dimensions and space group. Solve the crystal structure using direct methods or Patterson
methods, and refine the atomic positions and thermal parameters to obtain the final
structural model.[19]

Protocol: NMR Spectroscopy

NMR is essential for confirming the structure in solution.

o Sample Preparation: Dissolve 5-10 mg of the biphenyl boronic acid in a suitable deuterated
solvent (e.g., DMSO-ds, CDCls, or Methanol-d4) in @ 5 mm NMR tube. DMSO-de is often
preferred as it can disrupt hydrogen bonding and prevent the formation of cyclic boroxine
anhydrides.[15]

» 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a
standard single-pulse experiment with a relaxation delay of 1-2 seconds.[15]
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¢ 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A
longer relaxation delay (2-5 seconds) and a larger number of scans are typically required
due to the low natural abundance of 13C.[15]

* 1B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband
probe. Use a boron-free NMR tube (e.g., quartz) for best results. The chemical shifts will
indicate the hybridization state of the boron atom.[16]

STIUESS
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Structural Confirmation

X-ray Crystallography
(for solid-state)
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Click to download full resolution via product page
Workflow for synthesis and characterization.

Conclusion

The structural and bonding properties of biphenyl boronic acids are a direct consequence of
the interplay between the sp2-hybridized boron center, the conformational flexibility of the
biphenyl backbone, and a strong propensity for forming hydrogen-bonded networks. A thorough
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understanding of these features, supported by robust analytical techniques like X-ray

crystallography and multinuclear NMR, is crucial for harnessing their full potential in synthesis,

materials science, and the rational design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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